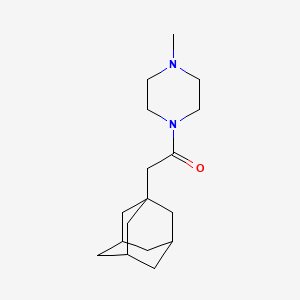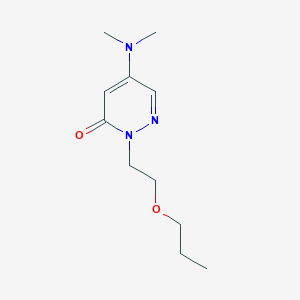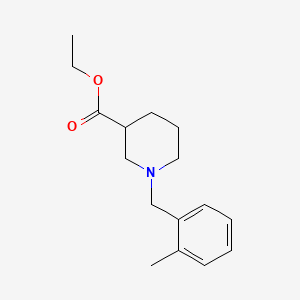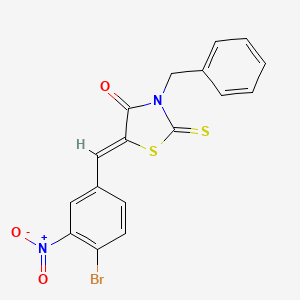
1-(1-adamantylacetyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantylacetyl)-4-methylpiperazine, also known as AAMP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AAMP is a piperazine derivative that has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. In immunology, this compound has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantylacetyl)-4-methylpiperazine is not fully understood, but it has been found to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. This compound has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects, including neuroprotective, anticancer, and immunomodulatory effects. This compound has been found to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to modulate the activity of immune cells and cytokines, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, and its diverse biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for the safe and effective use of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantylacetyl)-4-methylpiperazine, including the elucidation of its exact mechanism of action, the optimization of its synthesis and purification methods, and the development of its therapeutic applications. This compound has the potential to be developed into a novel drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, this compound is a novel compound that has been found to have diverse biochemical and physiological effects. This compound has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully explore the therapeutic potential of this compound and to develop it into a novel drug for the treatment of various diseases.
Métodos De Síntesis
1-(1-adamantylacetyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-adamantylacetyl chloride with 4-methylpiperazine in the presence of a base, or the reaction of 1-adamantylacetic acid with 4-methylpiperazine in the presence of a coupling agent. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAIEGQFDGCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)

![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
